Ethyl 5-bromo-6-methoxypicolinate

Process Chemistry Scale-up Synthesis Reaction Optimization

Sourcing a regiospecifically pure 5-bromo-6-methoxy picolinate ester for cross-coupling-dependent medicinal chemistry programs remains challenging due to positional isomer contamination risks. Ethyl 5-bromo-6-methoxypicolinate (CAS 1214337-82-2) eliminates this bottleneck with verified regiochemistry. - Enables high-fidelity Suzuki-Miyaura couplings at the C5 bromide handle for systematic SAR exploration. - Demonstrated PI3K-γ inhibition (IC50 = 15 µM) and anti-S. pneumoniae activity (MIC = 32 µg/mL) as a validated starting scaffold. - Ethyl ester provides orthogonal deprotection profiles versus methyl analogs, ensuring compatibility with diverse synthetic routes.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 1214337-82-2
Cat. No. B1503516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-6-methoxypicolinate
CAS1214337-82-2
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C(C=C1)Br)OC
InChIInChI=1S/C9H10BrNO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3
InChIKeyKNVOTXUOFWTQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-bromo-6-methoxypicolinate (CAS 1214337-82-2): A Strategic Building Block for Medicinal Chemistry and Agrochemical Synthesis


Ethyl 5-bromo-6-methoxypicolinate (CAS 1214337-82-2) is a heteroaryl bromide belonging to the picolinate ester family, with a molecular weight of 260.08 g/mol and the formula C9H10BrNO3 . Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 6-position, and an ethyl ester at the 2-position. This specific substitution pattern confers distinct reactivity, making it a versatile intermediate for synthesizing complex molecules in pharmaceutical and agrochemical research, particularly through cross-coupling reactions . It is commercially available with typical purities of 95-98%, making it a reliable research compound for demanding synthetic applications .

Why Ethyl 5-bromo-6-methoxypicolinate (CAS 1214337-82-2) Cannot Be Interchanged with Other Picolinate Analogs


Generic substitution of bromo-methoxypicolinates is not scientifically viable due to the profound impact of positional isomerism on reactivity and downstream molecular properties. The precise positioning of the bromine and methoxy groups on the pyridine ring dictates the compound's electronic environment and steric accessibility, which directly governs its performance in critical reactions like Suzuki-Miyaura cross-couplings [1]. Furthermore, the choice of ester group (ethyl vs. methyl) influences solubility, lipophilicity (LogP), and the ease of subsequent hydrolysis in multi-step syntheses [1]. For example, the ethyl ester in the target compound provides a different deprotection profile and organic solvent compatibility compared to its methyl analog. These non-interchangeable characteristics necessitate the procurement of the specific CAS 1214337-82-2 isomer to ensure reaction fidelity, yield, and the successful generation of the intended advanced intermediate or final active ingredient [1].

Quantitative Differentiation Guide for Ethyl 5-bromo-6-methoxypicolinate (CAS 1214337-82-2)


Synthesis Efficiency: High-Yield Esterification of Ethyl 5-bromo-6-methoxypicolinate

A direct synthetic comparison is not available; however, a class-level inference can be made. The synthesis of Ethyl 5-bromo-6-methoxypicolinate (C16) from the corresponding carboxylic acid (C15) using ethanol and a catalytic amount of p-toluenesulfonic acid has been reported with an exceptional yield of 99% . In contrast, the synthesis of the closely related methyl ester analog (Methyl 5-bromo-6-methoxypicolinate) often proceeds with lower reported yields or requires more forcing conditions, such as the use of methanol and sodium methoxide on a different precursor [1]. This suggests that the ethyl ester formation in this specific substitution pattern is highly efficient and scalable, offering a significant advantage for multi-step synthetic routes where yield and material cost are critical.

Process Chemistry Scale-up Synthesis Reaction Optimization

Strategic Advantage of the 5-Bromo-6-Methoxy Substitution Pattern in Cross-Coupling Reactions

The specific 5-bromo-6-methoxy substitution pattern on the pyridine ring offers a distinct electronic and steric profile that influences its reactivity in palladium-catalyzed cross-coupling reactions [1]. While direct kinetic data for CAS 1214337-82-2 is not available, studies on substituent effects in Suzuki couplings indicate that electron-withdrawing ester groups and electron-donating methoxy groups can significantly modulate reaction rates. The placement of the bromine atom ortho to the methoxy group can create a unique electronic environment that may facilitate oxidative addition steps in catalytic cycles [1]. This stands in contrast to other regioisomers, such as ethyl 3-bromo-5-methoxypicolinate, where the different spatial arrangement of substituents alters the molecular electronics and can lead to different coupling efficiencies and byproduct profiles [2].

Medicinal Chemistry C-C Bond Formation Suzuki Coupling

In Vitro PI3K-γ Inhibition: A Direct Biological Comparison

In a direct head-to-head assay, Ethyl 5-bromo-6-methoxypicolinate demonstrated inhibition of the phosphoinositide 3-kinase gamma (PI3K-γ) enzyme with an IC50 value of 15 µM . This level of activity is a clear differentiator, as it is a quantifiable starting point for structure-activity relationship (SAR) studies. For comparison, many simple picolinate esters lack this specific kinase inhibitory profile [1]. The presence of the 5-bromo-6-methoxy motif is likely critical for this observed activity, highlighting the compound's value as a hit-like fragment or a functionalized building block for developing more potent PI3K-γ inhibitors, which are of significant interest in treating inflammatory diseases and cancer .

Cancer Research Kinase Inhibition Immuno-Oncology

Antimicrobial Activity: Selective Inhibition of S. pneumoniae

Ethyl 5-bromo-6-methoxypicolinate has demonstrated specific antibacterial activity against Streptococcus pneumoniae, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL . This quantitative data suggests potential as a narrow-spectrum antibacterial agent or as a starting point for developing novel antibiotics targeting Gram-positive pathogens. This activity profile may be distinct from other picolinate analogs, which have shown a broader or different spectrum of activity, or require higher concentrations for efficacy . For instance, a series of 3-substituted 2-methoxy-6-(5-phenyl-[1,3,4]oxadiazol-2-yl)pyridine derivatives, synthesized from related bromo methoxy picolinates, exhibited selective inhibition against B. subtilis but varying activity against other strains .

Antibacterial Research Infectious Disease SAR Development

High-Value Application Scenarios for Ethyl 5-bromo-6-methoxypicolinate (CAS 1214337-82-2) Based on Quantitative Evidence


Design and Synthesis of Novel PI3K-γ Inhibitors for Oncology and Inflammation

Researchers developing targeted therapies for PI3K-γ-mediated diseases can utilize Ethyl 5-bromo-6-methoxypicolinate (CAS 1214337-82-2) as a key intermediate. Its demonstrated PI3K-γ inhibitory activity (IC50 = 15 µM) makes it a compelling scaffold for further structure-activity relationship (SAR) studies. The compound's synthetic versatility, evidenced by its high-yield synthesis (99%) and suitability for cross-coupling reactions at the bromine position, allows for the systematic exploration of chemical space to optimize potency and selectivity against this validated drug target [1].

Development of Novel Antibacterial Agents Targeting Streptococcus pneumoniae

In the search for new antibiotics against drug-resistant S. pneumoniae, this compound serves as a starting point with established in vitro activity (MIC = 32 µg/mL) . Medicinal chemistry teams can leverage the compound's functional groups to create focused libraries of analogs, aiming to improve the MIC and optimize pharmacokinetic properties. The 5-bromo-6-methoxy substitution pattern is crucial for this specific activity profile, which may not be replicated by other regioisomers [1].

Agrochemical Lead Generation and Crop Protection Discovery

The compound's structure, containing a bromine handle and an ester group, aligns with the core features of many modern agrochemicals. It can be utilized as a building block for synthesizing novel herbicidal or fungicidal candidates. Its synthetic utility in Suzuki couplings [1] enables the rapid assembly of diverse heterocyclic frameworks for screening against agricultural pests and pathogens, where the specific electronic properties of the 5-bromo-6-methoxy motif may confer unique biological activity.

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